3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of glacial acetic acid and anhydrous ethanol. The mixture is refluxed for several hours, followed by the removal of the solvent under reduced pressure. The solid product is then recrystallized from anhydrous tetrahydrofuran to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale recrystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Material Science: Exploration of its properties for use in advanced materials or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its pyrido[1,2-a]pyrimidin-4-one core structure, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H17ClN4O |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-anilino-3-[(4-chlorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H17ClN4O/c1-15-6-5-13-27-21(15)26-20(25-18-7-3-2-4-8-18)19(22(27)28)14-24-17-11-9-16(23)10-12-17/h2-14,25H,1H3 |
InChI Key |
KVCZZGPZZFIDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.